

Spectroscopic Data for 2-Iodo-4-methyl-5-nitropyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-Iodo-4-methyl-5-nitropyridine

CAS No.: 633328-46-8

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of **2-Iodo-4-methyl-5-nitropyridine**, a key intermediate in pharmaceutical and materials science research. Although direct experimental spectra for this specific compound are not widely published, this document synthesizes predicted spectroscopic data based on established principles and data from closely related analogues. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data. Each section includes detailed theoretical explanations, predicted data tables, and robust experimental protocols for data acquisition, ensuring scientific integrity and practical applicability.

Introduction: The Significance of 2-Iodo-4-methyl-5-nitropyridine

2-Iodo-4-methyl-5-nitropyridine is a substituted pyridine derivative with a molecular formula of $C_6H_5IN_2O_2$ and a molecular weight of 264.02 g/mol [1]. Its structure, featuring an iodinated

carbon, a nitro group, and a methyl group on the pyridine ring, makes it a versatile building block in organic synthesis. The electronic properties conferred by the electron-withdrawing nitro group and the bulky, polarizable iodine atom are of significant interest in the development of novel bioactive molecules and functional materials.

Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of synthesized **2-Iodo-4-methyl-5-nitropyridine**. This guide provides a detailed predictive analysis of its spectroscopic signature, offering a valuable reference for researchers working with this compound.

Molecular Structure and Predicted Spectroscopic Overview

The structure of **2-Iodo-4-methyl-5-nitropyridine** dictates its interaction with electromagnetic radiation, giving rise to its unique spectroscopic fingerprint.

Caption: Molecular structure of **2-Iodo-4-methyl-5-nitropyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of **2-Iodo-4-methyl-5-nitropyridine**.

Predicted ^1H NMR Data

The ^1H NMR spectrum is expected to show three distinct signals: two in the aromatic region corresponding to the pyridine ring protons and one in the aliphatic region for the methyl group protons. The electron-withdrawing nature of the nitro group and the deshielding effect of the pyridine nitrogen will cause the ring protons to appear at relatively high chemical shifts.

Table 1: Predicted ^1H NMR Chemical Shifts and Multiplicities

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity
H-3	8.2 - 8.4	s
H-6	9.0 - 9.2	s
CH ₃	2.5 - 2.7	s

Causality of Predictions: The chemical shifts are predicted based on the analysis of substituted pyridines. The protons on the pyridine ring are significantly deshielded due to the ring's aromaticity and the electronegativity of the nitrogen atom.[2] The strong electron-withdrawing nitro group at position 5 will further deshield the adjacent protons at positions 4 (where the methyl is) and 6. The proton at C-6 is expected to be the most downfield due to its proximity to the electronegative nitrogen and the nitro group. The methyl group at C-4 will have a typical chemical shift for a methyl group attached to an aromatic ring.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the six carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon	Predicted Chemical Shift (δ , ppm)
C-2	115 - 125
C-3	140 - 145
C-4	150 - 155
C-5	135 - 140
C-6	155 - 160
CH ₃	18 - 22

Causality of Predictions: The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the substituents.[3][4] The carbon atom bonded to the iodine (C-2) is

expected to be significantly shielded due to the "heavy atom effect". The carbons bearing the nitro group (C-5) and in the para position to it (C-2) will be deshielded. The quaternary carbon (C-4) attached to the methyl group will also be in the aromatic region. The methyl carbon will appear in the typical aliphatic region.

Experimental Protocol for NMR Spectroscopy

A robust protocol for acquiring high-quality NMR spectra is crucial for accurate structural verification.

Step-by-Step Methodology:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **2-Iodo-4-methyl-5-nitropyridine** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube.^[5] Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
- **Instrument Setup:**
 - Use a 400 MHz or higher field NMR spectrometer for better signal dispersion.^[6]
 - Tune and match the probe for both ^1H and ^{13}C frequencies.
 - Shim the magnetic field to achieve optimal resolution.
- **^1H NMR Acquisition:**
 - Acquire a standard one-pulse ^1H spectrum.
 - Use a spectral width of approximately 12 ppm, centered around 6 ppm.
 - Employ a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
 - Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:**

- Acquire a proton-decoupled ^{13}C spectrum.
- Use a spectral width of approximately 220 ppm, centered around 110 ppm.
- Employ a pulse angle of 45 degrees and a relaxation delay of 2 seconds.
- Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ^{13}C .
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase the spectra and perform baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).^[6]

Caption: Workflow for NMR data acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity.

Predicted Mass Spectrum

Electron Ionization (EI) would likely be a suitable ionization method. The molecular ion peak (M^+) is expected to be observed at m/z 264. The presence of iodine (^{127}I) will result in a monoisotopic molecular ion peak.^[7]

Table 3: Predicted Key Fragment Ions in EI-MS

m/z	Proposed Fragment
264	[M] ⁺
218	[M - NO ₂] ⁺
137	[M - I] ⁺
127	[I] ⁺
91	[C ₅ H ₄ N-CH ₃] ⁺

Causality of Predictions: Aromatic compounds typically show a prominent molecular ion peak due to the stability of the aromatic ring.[8] Common fragmentation pathways for nitroaromatics involve the loss of the nitro group (NO₂).[8] Cleavage of the C-I bond is also a likely fragmentation pathway, leading to the loss of an iodine radical.

Experimental Protocol for Mass Spectrometry

Step-by-Step Methodology (EI-MS):

- **Sample Introduction:** Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe, or dissolve it in a volatile solvent like methanol or dichloromethane for injection.
- **Ionization:** Use a standard electron ionization energy of 70 eV.
- **Mass Analysis:** Scan a mass range of m/z 40-350 to ensure the detection of the molecular ion and key fragments.
- **Data Acquisition:** Acquire the mass spectrum, ensuring sufficient signal intensity for the molecular ion.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted IR Absorption Bands

The IR spectrum will be characterized by strong absorptions corresponding to the nitro group and vibrations of the substituted pyridine ring.

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration
3100 - 3000	Aromatic C-H stretch
2980 - 2850	Aliphatic C-H stretch (methyl)
1600 - 1570	Aromatic C=C and C=N stretch
1550 - 1475	Asymmetric NO ₂ stretch
1360 - 1290	Symmetric NO ₂ stretch
850 - 800	C-H out-of-plane bending
~550	C-I stretch

Causality of Predictions: The nitro group in aromatic compounds gives rise to two strong and characteristic stretching bands.^{[9][10][11]} The asymmetric stretch appears at a higher frequency than the symmetric stretch. The aromatic C-H and C=C/C=N stretching vibrations are expected in their typical regions. The C-I stretch is expected at a low frequency due to the high mass of the iodine atom.

Experimental Protocol for IR Spectroscopy

Step-by-Step Methodology (Thin Solid Film):

- Sample Preparation: Dissolve a small amount (5-10 mg) of **2-Iodo-4-methyl-5-nitropyridine** in a few drops of a volatile solvent such as dichloromethane or acetone.^[12]
- Film Deposition: Apply a drop of the solution onto a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin solid film of the compound.^[12]
- Data Acquisition:
 - Place the salt plate in the sample holder of an FTIR spectrometer.

- Acquire a background spectrum of the clean, empty beam path.
- Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
- Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
- Data Processing: The spectrum is typically presented as transmittance versus wavenumber.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Predicted UV-Vis Absorption

The UV-Vis spectrum of **2-Iodo-4-methyl-5-nitropyridine** in a solvent like ethanol is expected to show absorption bands arising from $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ transitions associated with the nitropyridine chromophore.

Table 5: Predicted UV-Vis Absorption Maxima (λ_{max})

Predicted λ_{max} (nm)	Transition Type
~220 - 240	$\pi \rightarrow \pi$
~330 - 360	$n \rightarrow \pi$

Causality of Predictions: Pyridine itself has absorption maxima around 254 nm. The presence of the nitro group, a strong chromophore, will cause a bathochromic (red) shift of the $\pi \rightarrow \pi^*$ transition. Furthermore, the $n \rightarrow \pi^*$ transition of the nitro group is expected in the longer wavelength region.

Experimental Protocol for UV-Vis Spectroscopy

Step-by-Step Methodology:

- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration (typically in the range of 10^{-4} to 10^{-5} M).

- Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
 - Use a matched pair of quartz cuvettes (1 cm path length). Fill one with the pure solvent (reference) and the other with the sample solution.
 - Scan the wavelength range from approximately 200 to 500 nm.
- Data Analysis: The resulting spectrum will be a plot of absorbance versus wavelength. The wavelength of maximum absorbance (λ_{max}) should be determined.

Conclusion

This technical guide provides a detailed, predictive analysis of the key spectroscopic data for **2-Iodo-4-methyl-5-nitropyridine**. By leveraging established spectroscopic principles and data from analogous structures, this document serves as a foundational reference for researchers. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in the characterization of this important chemical intermediate. The combination of predicted data and robust experimental methodologies aims to facilitate and accelerate research and development in fields utilizing this versatile compound.

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